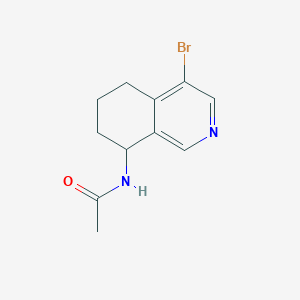
2-O-benzyl 1-O-tert-butyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-benzyl 1-O-tert-butyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structural features, which include a pyrrolidine ring substituted with benzyl and tert-butyl groups, as well as hydroxyl and carboxylate functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-benzyl 1-O-tert-butyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach is to start with a suitable pyrrolidine derivative and introduce the benzyl and tert-butyl groups through selective alkylation reactions. The hydroxyl group can be introduced via oxidation reactions, while the carboxylate groups are often formed through esterification or carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to minimize side reactions and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-O-benzyl 1-O-tert-butyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carboxylate groups can be reduced to alcohols.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carboxylate groups may produce primary alcohols.
Applications De Recherche Scientifique
2-O-benzyl 1-O-tert-butyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-O-benzyl 1-O-tert-butyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can affect various biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-O-benzyl-5-O-[tert-butyl(dimethyl)silyl]-4-deoxy-2-C-[2-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)vinyl]-D-erythro-pentitol
- 2-O-benzyl-1,3-O-benzylidene-5-O-[tert-butyl(dimethyl)silyl]-4-deoxy-2-C-[2-(7,7-dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)vinyl]-L-threo-pentitol
Uniqueness
2-O-benzyl 1-O-tert-butyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry. This makes it particularly useful in applications requiring precise molecular interactions and specific reactivity.
Propriétés
Numéro CAS |
186132-82-1 |
|---|---|
Formule moléculaire |
C17H23NO5 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
2-O-benzyl 1-O-tert-butyl (2S,3R)-3-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-10-9-13(19)14(18)15(20)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14+/m1/s1 |
Clé InChI |
YGVXQBCEJFMGLQ-KGLIPLIRSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)OCC2=CC=CC=C2)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1C(=O)OCC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-3,4-dihydro-2H-pyrano[3,2-c]isoquinoline](/img/structure/B8274641.png)



![7-Ethoxycarbonylmethylthio-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8274655.png)

![[2-(2,3-Dihydro-1H-isoindol-4-yloxy)-ethyl]-dimethyl-amine](/img/structure/B8274668.png)





![(5-Acetyl-pyrrolo[2,3-d]pyrimidin-7-yl)-acetic acid](/img/structure/B8274729.png)

